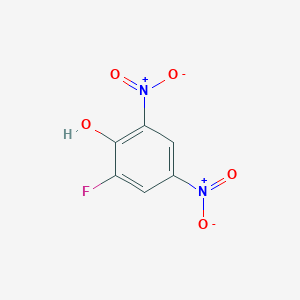

2-Fluoro-4,6-dinitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFZQMCJLYJALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558256 | |

| Record name | 2-Fluoro-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-90-9 | |

| Record name | 2-Fluoro-4,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Isomers - A Note on Sanger's Reagent

An In-depth Technical Guide to the Chemical Properties and Applications of Dinitrophenols for Advanced Research

This guide focuses on the chemical properties of fluorinated dinitrophenols, specifically addressing the isomer 2-Fluoro-4,6-dinitrophenol . It is critical for the researcher to note that the historically significant compound known as Sanger's Reagent is 1-Fluoro-2,4-dinitrobenzene (FDNB or DNFB) .[1][2][3] While structurally similar, the positioning of the functional groups significantly impacts reactivity and established protocols. This document will detail the properties of the requested this compound isomer while drawing functional parallels to the well-documented applications of FDNB in protein chemistry, thereby providing a comprehensive resource for researchers in drug development and molecular biology.

Core Chemical Identity and Physical Characteristics

This compound is an aromatic organic compound. The molecule consists of a phenol ring substituted with a fluorine atom and two nitro groups. The electron-withdrawing nature of the nitro groups, coupled with the electronegativity of the fluorine atom, profoundly influences the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Physicochemical Data Summary

Quantitative properties are essential for experimental design, including solubility tests, reaction stoichiometry, and analytical characterization. The data below is compiled for this compound and a closely related, commercially available isomer, 4-Fluoro-2,6-dinitrophenol. Researchers should always refer to the Certificate of Analysis for specific lot data.

| Property | Value | Source |

| Molecular Formula | C₆H₃FN₂O₅ | [4] |

| Molecular Weight | 202.10 g/mol | [4][5] |

| CAS Number | 364-32-9 (for isomer 4-Fluoro-2,6-dinitrophenol) | [5][6] |

| Appearance | Yellow crystalline solid/powder | [6][7] |

| Melting Point | 48.0-54.0 °C (for isomer 4-Fluoro-2,6-dinitrophenol) | [6] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and ether.[8][9] |

Synthesis Pathways

The synthesis of nitrated fluorophenols typically involves the controlled nitration of a fluorophenol precursor. The directing effects of the hydroxyl and fluoro groups on the aromatic ring are key considerations for achieving the desired isomer.

Experimental Protocol: Nitration of a Fluorophenol Precursor

This protocol is adapted from established methods for the nitration of substituted phenols and provides a general framework.[10][11] Caution: Nitrating acids are highly corrosive and reactions can be exothermic. Strict safety protocols must be followed.

Objective: To synthesize a dinitrated fluorophenol via electrophilic aromatic substitution.

Materials:

-

2-Fluorophenol (or other appropriate fluorophenol isomer)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The typical ratio is 1:3 to 1:8 (molar ratio of nitric to sulfuric acid).[11] Allow the mixture to cool.

-

Dissolve Starting Material: In a separate reaction flask, dissolve the fluorophenol precursor in the chosen organic solvent (e.g., chloroform or dichloromethane).[10][11]

-

Initiate Reaction: Cool the fluorophenol solution in an ice bath to approximately 0-5 °C.

-

Controlled Addition: Add the cold nitrating mixture dropwise to the fluorophenol solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-80 °C) for a specified time (e.g., 3 hours) to drive the reaction to completion.[11]

-

Quenching and Extraction: Carefully pour the reaction mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.

-

Work-up: Wash the organic layer sequentially with cold water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methylcyclohexane) or by column chromatography to isolate the desired this compound isomer.[10]

Chemical Reactivity and Mechanistic Insights

The defining characteristic of this class of molecules is their high reactivity towards nucleophiles. The fluorine atom, positioned on an electron-deficient aromatic ring, is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

The SₙAr Mechanism: Application in Peptide Sequencing

The foundational work by Frederick Sanger in sequencing the insulin protein utilized 1-Fluoro-2,4-dinitrobenzene (FDNB) to identify the N-terminal amino acid of a polypeptide chain.[3][12] The same principle applies to this compound.

Causality of Reactivity:

-

Nucleophilic Attack: The N-terminal α-amino group of a peptide is a potent nucleophile. It attacks the carbon atom bearing the fluorine atom on the dinitrophenol ring.[1][13]

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the two electron-withdrawing nitro groups. This stabilization is the driving force of the reaction.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group.[3] This results in the formation of a stable, covalent bond between the peptide's N-terminus and the dinitrophenyl group, yielding a 2,4-dinitrophenyl-peptide (DNP-peptide).[3]

Caption: SₙAr mechanism for labeling a peptide N-terminus.

Application Protocol: N-Terminal Amino Acid Identification

This protocol outlines the classic Sanger degradation method for identifying the first amino acid in a protein or peptide sequence.[2][3]

Objective: To label, hydrolyze, and identify the N-terminal amino acid of a polypeptide.

Caption: Workflow for Sanger's N-terminal identification method.

Procedure:

-

Preparation of Labeled Peptide (DNP-Peptide): a. Dissolve the purified peptide or protein sample and a mild base like sodium bicarbonate (NaHCO₃) in water.[2] b. In a separate tube, prepare a solution of this compound in a miscible organic solvent such as ethanol.[2] c. Mix the two solutions and allow them to react at room temperature for approximately 2 hours with gentle agitation.[2] The N-terminal amino group, and other reactive nucleophilic side chains (e.g., lysine), will react to form DNP derivatives. The resulting DNP-peptide is often a yellow-colored precipitate.[3] d. Isolate the DNP-peptide by centrifugation, and wash the precipitate with water, ethanol, and ether to remove unreacted reagents. Air-dry the yellow powder.[2]

-

Acid Hydrolysis: a. Place the dried DNP-peptide in a hydrolysis tube. b. Add 6M hydrochloric acid (HCl). c. Seal the tube under vacuum and heat at 110°C for 18-24 hours. This procedure cleaves all the peptide bonds, releasing the constituent amino acids.[1] d. The covalent bond between the DNP group and the N-terminal amino acid is stable to this acid hydrolysis.[2]

-

Identification of DNP-Amino Acid: a. After hydrolysis, the mixture will contain one DNP-amino acid (the original N-terminus) and a collection of free, unlabeled amino acids. b. The DNP-amino acid can be separated from the free amino acids by ether or ethyl acetate extraction. c. The specific DNP-amino acid is then identified using an analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by comparing its retention time or migration distance to that of known DNP-amino acid standards.[2][14] The DNP group provides a chromophore that allows for easy colorimetric or UV-Vis detection.[1][2]

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the identity and purity of this compound.

| Technique | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants (J-coupling) will be diagnostic of the substitution pattern, with fluorine-proton coupling providing key structural information.[15][16] |

| ¹³C NMR | The carbon spectrum will show distinct signals for each of the six aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbons attached to the nitro groups will be significantly downfield. |

| IR Spectroscopy | The infrared spectrum will display characteristic absorption bands. Key peaks include: a broad O-H stretch (around 3200-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro groups (approx. 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F stretching vibrations (approx. 1100-1250 cm⁻¹).[7][17] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.10 Da).[4][7] The fragmentation pattern will likely involve the loss of nitro groups (NO₂) and other characteristic fragments. |

Safety and Handling

Dinitrophenols and their derivatives are hazardous compounds that require careful handling in a controlled laboratory environment.[18][19]

Core Hazards:

-

Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[19][20][21] They can interfere with cellular metabolism.

-

Explosive Risk: In a dry state, dinitrophenols can be sensitive to shock, friction, or heat and may pose an explosion hazard.[22][23] They are often supplied and stored wetted with water to mitigate this risk.[19][22]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[18][19]

-

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[18][20]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed.[18][19]

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.[18]

References

- 1. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. This compound [stenutz.eu]

- 5. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2,6-dinitrophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 11. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,6-DINITROPHENOL(573-56-8) 1H NMR spectrum [chemicalbook.com]

- 16. 2-Fluoro-4-nitrophenol(403-19-0) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]

- 23. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-4,6-dinitrophenol

Abstract

This guide provides a comprehensive technical overview of a robust synthetic pathway to 2-Fluoro-4,6-dinitrophenol, a valuable chemical intermediate in various research and development sectors. While numerous isomers of fluoro-dinitrophenols exist, this document focuses on the targeted synthesis of the 2-fluoro-4,6-dinitro isomer, a structure of significant interest. The proposed methodology is grounded in the well-established principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern medicinal and materials chemistry.[1][2] We will explore the mechanistic underpinnings of the key fluorination step, provide detailed, field-proven protocols for both synthesis and purification, and emphasize the critical safety protocols required when handling nitrated aromatic compounds. This document is intended for an audience of trained researchers and drug development professionals.

Critical Safety Considerations: A Prerequisite for Synthesis

Nitrated phenols, including this compound and its precursors, are hazardous materials that demand rigorous safety protocols.[3][4] They are classified as toxic, can be absorbed through the skin, and may cause severe metabolic effects.[3][5] Furthermore, polynitrated aromatic compounds are potentially explosive, especially when dry, and can be sensitive to heat, shock, or friction.[4][6]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[7][8]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood with robust airflow to prevent inhalation of dust or vapors.[5]

-

Explosion Hazard: Avoid grinding the dry material or exposing it to friction or shock.[3] Synthesized material should be stored wetted with a solvent (e.g., water) if it is not to be used immediately, as this desensitizes it.[3]

-

Handling: Do not eat, drink, or smoke in the laboratory.[3][7] Wash hands and arms thoroughly after handling the material.[9]

-

Waste Disposal: All solid and liquid waste must be disposed of as hazardous material according to institutional and local regulations. Do not mix with other waste streams.[5][9]

Synthetic Strategy and Mechanistic Insight

The most logical and controllable pathway to this compound involves a two-step sequence starting from 2-chlorophenol.

-

Dinitration: Electrophilic aromatic substitution on 2-chlorophenol to install nitro groups at the C4 and C6 positions, yielding 2-Chloro-4,6-dinitrophenol.

-

Fluorination (Halex Reaction): A nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine.

This strategy is superior to the direct nitration of 2-fluorophenol, which can lead to a difficult-to-separate mixture of isomers. The SNAr approach is highly regioselective due to the powerful activating effect of the two nitro groups.

The SNAr Mechanism: A Concerted or Stepwise Pathway?

The textbook mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway involving a discrete, negatively charged intermediate known as a Meisenheimer complex.[2] In this process, the nucleophile (fluoride ion) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized cyclohexadienyl anion. In a subsequent, typically rapid step, the leaving group is expelled, restoring aromaticity.

However, recent studies have shown that many SNAr reactions, particularly with highly reactive nucleophiles or less stable intermediates, may proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single transition state.[1][10][11] For the fluorination of a highly activated substrate like 2-Chloro-4,6-dinitrophenol, the pathway is likely very close to the mechanistic borderline, but for illustrative purposes, the classic stepwise mechanism is shown below.

A diagram of the SNAr mechanism is not possible due to limitations in generating complex chemical structures. The conceptual flow involves the attack of a fluoride ion on 2-Chloro-4,6-dinitrophenol to form a Meisenheimer intermediate, which then expels a chloride ion to yield the final product.

Experimental Protocols

Part 3.1: Synthesis of 2-Chloro-4,6-dinitrophenol (Precursor)

This protocol is adapted from standard nitration procedures for activated phenols.[6][12]

Rationale: The hydroxyl group of 2-chlorophenol is a strong activating group, directing the electrophilic nitronium ions (NO₂⁺) to the ortho and para positions. Using a mixture of nitric and sulfuric acid generates the required nitronium ion in situ. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and ensure safety.[6]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chlorophenol | 128.56 | 12.85 g | 0.10 |

| Sulfuric Acid (98%) | 98.08 | 60 mL | ~1.10 |

| Nitric Acid (70%) | 63.01 | 15 mL | ~0.24 |

Step-by-Step Methodology:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Acid Mixture: Carefully add 60 mL of concentrated sulfuric acid to the flask and cool to below 5 °C.

-

Substrate Addition: Slowly add 12.85 g of 2-chlorophenol to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

-

Nitration: Slowly add 15 mL of concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 5-10 °C. A runaway reaction is a significant risk if the temperature is not controlled.[6]

-

Reaction: After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker. A yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

-

Drying: Dry the crude 2-Chloro-4,6-dinitrophenol in a vacuum oven at a low temperature (~50 °C).

Part 3.2: Synthesis of this compound

Rationale: This halogen exchange (Halex) reaction utilizes a high-boiling polar aprotic solvent like DMSO to facilitate the SNAr reaction. Anhydrous potassium fluoride is used as the fluoride source. The high temperature is necessary to overcome the activation energy of the reaction.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloro-4,6-dinitrophenol | 218.55 | 10.9 g | 0.05 |

| Potassium Fluoride (anhydrous) | 58.10 | 5.8 g | 0.10 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.9 g of 2-Chloro-4,6-dinitrophenol, 5.8 g of anhydrous potassium fluoride, and 100 mL of dry DMSO.

-

Reaction: Heat the mixture in an oil bath to 140-150 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Cooling & Workup: Allow the reaction mixture to cool to room temperature. Pour the dark mixture into 500 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. This will protonate the phenoxide and precipitate the product.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold water.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds.[13] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[13] Upon slow cooling, the desired compound's solubility decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.[13]

Solvent Selection: For polar compounds like dinitrophenols, polar protic solvents are often effective. Ethanol-water mixtures are a good starting point. The goal is to find a solvent system where the product is soluble when hot but insoluble when cold.

Step-by-Step Methodology:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.

-

Decoloration (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.[14]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

-

Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a low temperature.

Caption: General workflow for the purification of this compound by recrystallization.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.

-

FT-IR Spectroscopy: To confirm the presence of key functional groups (O-H, NO₂, C-F, Ar-H).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]

- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 5. westliberty.edu [westliberty.edu]

- 6. reddit.com [reddit.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Core Mechanisms of 2-Fluoro-4,6-dinitrophenol (FDNP)

Introduction

2-Fluoro-4,6-dinitrophenol (FDNP), a derivative of dinitrophenol, is a compound of significant interest in biochemical and cellular research. Historically, it is renowned as Sanger's reagent for its pivotal role in protein sequencing.[1][2] Its structural similarity to 2,4-dinitrophenol (DNP), a classic mitochondrial uncoupling agent, suggests a potential dual mechanism of action, impacting both cellular bioenergetics and macromolecular structure. This technical guide provides an in-depth exploration of the core mechanisms of FDNP, offering insights for researchers, scientists, and drug development professionals. We will delve into its well-established role in protein chemistry and explore its putative effects on mitochondrial function, supported by experimental protocols and mechanistic diagrams.

Part 1: Covalent Modification of Proteins – The Sanger Reaction

The most definitively characterized mechanism of action for FDNP is its ability to covalently label the N-terminal amino acid of a polypeptide chain.[3][4] This reaction, foundational to the Sanger method of protein sequencing, proceeds via a nucleophilic aromatic substitution.[1][5]

The Chemistry of N-Terminal Labeling

Under mild alkaline conditions, the unprotonated α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring to which the fluorine atom is attached.[6] The two nitro groups on the aromatic ring are strongly electron-withdrawing, which activates the ring for nucleophilic attack and stabilizes the intermediate. The highly electronegative fluorine atom is a good leaving group, facilitating the formation of a stable dinitrophenyl (DNP) derivative of the peptide.[7] This DNP-peptide is bright yellow, allowing for colorimetric detection.[7]

The resulting DNP-amino acid bond is resistant to acid hydrolysis, which is used to break the peptide bonds and release the individual amino acids.[3][6] Consequently, after complete hydrolysis of the DNP-labeled protein, only the N-terminal amino acid remains attached to the DNP tag. This labeled amino acid can then be identified using chromatographic techniques.[3]

Experimental Protocol: N-Terminal Amino Acid Identification using FDNP

This protocol outlines the general steps for identifying the N-terminal amino acid of a protein using Sanger's reagent.

A. Objective: To identify the N-terminal amino acid of a given polypeptide chain.

B. Materials:

-

Purified protein or peptide sample

-

This compound (FDNP) solution (Sanger's reagent)

-

Sodium bicarbonate buffer (pH ~8.5)

-

Ethanol

-

Diethyl ether

-

6N Hydrochloric acid (HCl)

-

Chromatography system (e.g., HPLC)

-

Standards of DNP-amino acids

C. Procedure:

-

Labeling Reaction:

-

Dissolve the protein/peptide sample in a sodium bicarbonate buffer to ensure the N-terminal amino group is unprotonated.

-

Add an ethanolic solution of FDNP to the protein solution.

-

Incubate the reaction mixture in the dark at room temperature with gentle agitation for 2-4 hours. The alkaline condition facilitates the nucleophilic attack of the amino group on the FDNP molecule.[6]

-

-

Precipitation and Washing:

-

Precipitate the DNP-labeled protein by adding an excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the DNP-protein.

-

Wash the pellet repeatedly with ether to remove any unreacted FDNP.

-

-

Acid Hydrolysis:

-

Resuspend the DNP-protein pellet in 6N HCl.

-

Seal the reaction vessel under vacuum or nitrogen to prevent oxidation.

-

Heat the mixture at 110°C for 18-24 hours to completely hydrolyze all peptide bonds.

-

-

Extraction of DNP-Amino Acid:

-

After hydrolysis, extract the yellow DNP-amino acid into an organic solvent such as diethyl ether. The free amino acids will remain in the aqueous phase.

-

-

Chromatographic Identification:

-

Evaporate the organic solvent to obtain the purified DNP-amino acid.

-

Dissolve the residue in a suitable solvent for chromatography.

-

Analyze the sample using a chromatography system (e.g., reverse-phase HPLC).

-

Identify the DNP-amino acid by comparing its retention time to that of known DNP-amino acid standards.[3]

-

Visualization of the Sanger Method Workflow

Caption: Workflow for N-terminal amino acid identification using FDNP.

Part 2: Potential as a Mitochondrial Uncoupling Agent

While its role as Sanger's reagent is unequivocal, the structural similarity of FDNP to 2,4-dinitrophenol (DNP) strongly suggests that it may also function as a mitochondrial uncoupling agent. DNP is a well-documented protonophore that disrupts oxidative phosphorylation.[8][9]

The Protonophore Mechanism of Dinitrophenols

Mitochondria generate ATP through a process called oxidative phosphorylation, which couples the electron transport chain (ETC) to ATP synthesis. The ETC pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient.[10] This proton-motive force drives protons back into the matrix through ATP synthase, which in turn phosphorylates ADP to ATP.[11]

Dinitrophenols are lipophilic weak acids that can readily diffuse across the inner mitochondrial membrane.[12] In the proton-rich intermembrane space, the phenolate anion of DNP becomes protonated. This neutral, protonated form can then diffuse across the inner membrane into the matrix. In the alkaline environment of the matrix, it releases its proton, reforming the anion. The anion then returns to the intermembrane space, driven by the membrane potential, to repeat the cycle. This process effectively shuttles protons across the membrane, dissipating the proton gradient without the involvement of ATP synthase.[8][10] The energy stored in the proton gradient is released as heat instead of being used for ATP synthesis.[9]

Implied Uncoupling Activity of FDNP

Given that FDNP shares the core dinitrophenol structure responsible for protonophoric activity, it is highly probable that it also acts as a mitochondrial uncoupler. However, there is a notable lack of direct experimental studies quantifying the uncoupling efficiency of FDNP in comparison to DNP. The presence of the fluorine atom could influence its lipophilicity and acidity (pKa), potentially altering its potency as an uncoupler. Further research is needed to fully characterize the bioenergetic effects of FDNP.

Visualization of Mitochondrial Uncoupling by a Dinitrophenol

Caption: Mechanism of mitochondrial uncoupling by a dinitrophenol.

Part 3: Other Cellular Effects and Toxicological Considerations

Beyond its primary roles, FDNP has been reported to have other cellular effects, likely stemming from its reactivity and its potential to disrupt cellular energy homeostasis.

Enzyme Inhibition

FDNP has been shown to inhibit the reductase activity of the mitochondrial cytochrome b-c1 complex (Complex III) of the electron transport chain.[3] This inhibition is attributed to the modification of amino groups and other nucleophilic residues within the complex, leading to decreased electron transfer and proton translocation.[3] Additionally, FDNP can alter the catalytic properties of enzymes like Fructose 1,6-diphosphatase by modifying allosteric sites and inducing conformational changes.[3]

Toxicological Profile

The toxicity of dinitrophenols is well-documented, primarily due to the historical use of DNP as a weight-loss drug, which was discontinued due to severe adverse effects, including hyperthermia, cataract formation, and death.[13][14] The uncoupling of oxidative phosphorylation leads to an uncontrolled increase in metabolic rate and heat production.[9] While specific toxicological data for FDNP is less abundant, its structural similarity to DNP suggests a similar potential for toxicity. The high reactivity of FDNP towards amino groups also implies a potential for broader, non-specific protein modification and cellular damage.

Table 1: Comparison of DNP and FDNP

| Feature | 2,4-Dinitrophenol (DNP) | This compound (FDNP) |

| Primary Mechanism | Mitochondrial Uncoupling[8] | N-terminal Amino Acid Labeling[2][5] |

| Secondary/Potential Mechanism | - | Potential Mitochondrial Uncoupling |

| Key Application | Research tool for studying bioenergetics[15] | Protein sequencing (Sanger's reagent)[1] |

| Chemical Reactivity | Acts as a protonophore[10] | Reacts with nucleophiles (e.g., amino groups)[3] |

| Toxicity | High, risk of hyperthermia and death[14] | Presumed high, data less extensive |

Conclusion

This compound is a molecule with a dual-faceted mechanism of action. Its identity as Sanger's reagent is firmly established in the annals of biochemistry, providing a robust method for protein analysis through covalent modification of N-terminal amino acids. Concurrently, its dinitrophenol scaffold strongly implies a role as a mitochondrial uncoupler, a hypothesis that warrants further direct investigation to ascertain its potency and physiological relevance. Understanding these distinct yet potentially overlapping mechanisms is crucial for its application in research and for appreciating its toxicological profile. This guide serves as a foundational resource for professionals in the field, encouraging a comprehensive and nuanced perspective on the biochemical impact of FDNP.

References

- 1. quora.com [quora.com]

- 2. Sangers reagent is used for the identification of A class 11 chemistry CBSE [vedantu.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. youtube.com [youtube.com]

- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 9. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tutorchase.com [tutorchase.com]

- 11. Dnp And The Affects On Cellular Respiration - 1066 Words | Bartleby [bartleby.com]

- 12. benchchem.com [benchchem.com]

- 13. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Fluoro-4,6-dinitrophenol: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 2-Fluoro-4,6-dinitrophenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a nitroaromatic compound whose chemical properties and potential applications necessitate a thorough understanding of its molecular structure. Spectroscopic analysis is indispensable for confirming its identity, purity, and electronic properties. This guide elucidates the expected spectroscopic signatures of this molecule, drawing upon established principles and comparative data from structurally related compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Theoretical Framework

¹H NMR: The proton NMR spectrum will reveal the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. The chemical shift (δ) is influenced by the electron-withdrawing nitro groups (-NO₂) and the electronegative fluorine atom, which will deshield the aromatic protons, shifting their signals downfield.[1][2] Spin-spin coupling between the aromatic protons and with the fluorine atom will result in characteristic splitting patterns.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The strong deshielding effects of the nitro groups and the fluorine atom will significantly impact the chemical shifts of the aromatic carbons.[3][4][5] Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. However, coupling between carbon and fluorine (¹³C-¹⁹F) is expected and can provide valuable structural information.[6]

¹⁹F NMR: As ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique.[7][8] The chemical shift of the fluorine atom will be characteristic of its position on the aromatic ring, influenced by the adjacent nitro and hydroxyl groups.[9][10]

Experimental Protocol: NMR Analysis

A standardized protocol for obtaining high-quality NMR spectra of a solid sample like this compound is crucial.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR analysis of this compound.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is a common choice for polar aromatic compounds due to its excellent dissolving power. The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at 0 ppm, away from most other signals. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

Predicted NMR Data and Interpretation

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

Molecular Structure of this compound with Atom Numbering

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.8 - 9.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 9, ⁴J(H-F) ≈ 2-3 |

| H-5 | 8.4 - 8.6 | Doublet (d) | ³J(H-H) ≈ 9 |

| OH | > 10 | Broad singlet (bs) | - |

-

Interpretation: The two aromatic protons are in different chemical environments. H-3 is deshielded by the adjacent nitro group at C-4 and the fluorine at C-2, hence its downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom. H-5 is deshielded by the two nitro groups and will appear as a doublet due to coupling with H-3. The phenolic proton signal is expected to be broad and at a very downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.[11][12]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 150 - 155 | Doublet |

| C-2 | 145 - 150 | Doublet (large ¹J(C-F)) |

| C-3 | 120 - 125 | Doublet |

| C-4 | 138 - 142 | Singlet |

| C-5 | 125 - 130 | Singlet |

| C-6 | 140 - 145 | Doublet |

-

Interpretation: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)). Other carbons in proximity to the fluorine will exhibit smaller two- or three-bond C-F couplings. The carbons attached to the nitro groups (C-4 and C-6) and the hydroxyl group (C-1) are expected at downfield shifts.[13][14][15]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

| F at C-2 | -110 to -130 | Doublet of doublets (dd) |

-

Interpretation: The fluorine atom is expected to resonate in the typical range for an aryl fluoride.[16][17][18] The signal will be split into a doublet of doublets due to coupling with the ortho-proton (H-3) and potentially a smaller coupling with the meta-proton (H-5), though the latter may not be resolved.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Framework

The IR spectrum of this compound will be dominated by vibrations corresponding to the O-H, N-O, C-F, C=C, and C-H bonds. The positions of these absorption bands provide a molecular fingerprint.

Experimental Protocol: IR Analysis

Workflow for ATR-IR Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Causality in Experimental Choices:

-

ATR Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets.

Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3600 | O-H stretch (phenolic) | Broad, Medium |

| 1590 - 1620 | C=C stretch (aromatic) | Medium-Strong |

| 1520 - 1560 | N-O asymmetric stretch (nitro) | Strong |

| 1330 - 1370 | N-O symmetric stretch (nitro) | Strong |

| 1200 - 1250 | C-F stretch | Strong |

| ~3100 | C-H stretch (aromatic) | Weak |

-

Interpretation: The broad O-H stretching band is characteristic of a hydrogen-bonded phenol. The two strong absorptions for the N-O stretching vibrations are definitive for the nitro groups. The presence of a strong C-F stretching band confirms the fluorination of the aromatic ring. The aromatic C=C stretching bands will also be present.

Section 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Theoretical Framework

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring, significantly influenced by the nitro and hydroxyl substituents. The nitro groups, in particular, act as strong chromophores.[19][20]

Experimental Protocol: UV-Vis Analysis

Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Causality in Experimental Choices:

-

Solvent Choice: Solvents like ethanol or methanol are often used as they are transparent in the UV-Vis region of interest and can dissolve polar aromatic compounds.[21] The pH of the solution can affect the spectrum of phenols due to deprotonation of the hydroxyl group.

Predicted UV-Vis Data and Interpretation

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Solvent | Predicted λ_max (nm) |

| Ethanol | ~260 and ~350-400 |

-

Interpretation: Similar to 2,4-dinitrophenol, two main absorption bands are expected.[22][23] The band around 260 nm can be attributed to a π → π* transition of the substituted benzene ring. The longer wavelength band is likely due to an n → π* transition involving the nitro groups and the phenolic oxygen, which is sensitive to solvent polarity and pH. The exact position of the absorption maxima will be influenced by the fluorine substituent.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound using NMR, IR, and UV-Vis spectroscopy. By combining the predicted data from these complementary techniques, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. colorado.edu [colorado.edu]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. 2,6-DINITROPHENOL(573-56-8) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2,4-Dinitrofluorobenzene(70-34-8) 13C NMR spectrum [chemicalbook.com]

- 14. 2,6-DINITROPHENOL(573-56-8) 13C NMR [m.chemicalbook.com]

- 15. 2,4-Difluorophenol(367-27-1) 13C NMR [m.chemicalbook.com]

- 16. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Phenol, 2,4-dinitro- [webbook.nist.gov]

- 20. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 21. rsc.org [rsc.org]

- 22. par.nsf.gov [par.nsf.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-4,6-dinitrophenol: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Reagent

This guide delves into the discovery, history, and technical intricacies of 2-Fluoro-4,6-dinitrophenol, a specialized aromatic compound. While its history is not as prominently documented as its close relative, 2,4-dinitrophenol (DNP), its unique chemical properties offer distinct advantages in various scientific applications. This document provides a comprehensive overview for researchers and professionals in drug development and the broader chemical sciences, synthesizing historical context with practical, field-proven insights. We will explore its probable synthetic origins, its chemical behavior, and its utility as a research tool, all while emphasizing the principles of scientific integrity and experimental robustness.

Historical Context and Discovery

The direct historical account of the initial synthesis of this compound is not extensively documented in readily available literature. However, its discovery can be situated within the broader historical development of organic chemistry, particularly the advancements in aromatic nitration and fluorination reactions in the 19th and early 20th centuries. The well-documented history of its non-fluorinated analog, 2,4-dinitrophenol (DNP), provides a crucial backdrop.

DNP was first synthesized in 1858 by the German chemist Peter Griess.[1] Initially used in the manufacturing of munitions and dyes, its profound physiological effects were discovered through industrial exposures. During World War I, munitions workers in France experienced illness, and some fatalities were linked to DNP exposure.[2] This led to the discovery of its ability to significantly increase metabolic rate, and by 1933, it was being promoted as a weight-loss drug. However, due to its narrow therapeutic window and severe toxicity, including fatal hyperthermia, its use in humans was banned in the United States in 1938.[3][4]

The synthesis of fluorinated aromatic compounds gained momentum with the development of reactions like the Balz-Schiemann reaction. It is highly probable that this compound was first synthesized by chemists exploring the effects of halogen substitution on the properties of dinitrophenols, leveraging established nitration techniques on fluorinated precursors.

Physicochemical Properties

This compound is a yellow crystalline solid. The presence of the fluorine atom and two nitro groups significantly influences its chemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₃FN₂O₅ | [5] |

| Molecular Weight | 202.10 g/mol | [5] |

| Melting Point | 102 °C | [5] |

| Appearance | Yellow crystalline solid | [6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [6] |

The electron-withdrawing nature of the nitro groups and the fluorine atom makes the phenolic proton highly acidic and the aromatic ring susceptible to nucleophilic substitution.

Synthesis of this compound: A Proposed Methodology

While the specific historical first synthesis is not detailed in the available literature, a logical and efficient synthetic route can be devised based on established principles of organic chemistry. A plausible and commonly employed strategy involves the dinitration of 2-fluorophenol.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound via dinitration of 2-fluorophenol.

Experimental Protocol: Dinitration of 2-Fluorophenol

This protocol is a representative procedure based on the known chemistry of nitrating phenols and their derivatives.

Materials:

-

2-Fluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane

-

Ice

-

Distilled water

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C.

-

Dissolution of Starting Material: In a separate three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 2-fluorophenol in dichloromethane. Cool the solution to 0-5°C in an ice-salt bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2-fluorophenol. The reaction is highly exothermic, and the temperature must be carefully controlled to remain below 10°C to minimize side reactions.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

-

Purification: Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several areas of scientific research, particularly in biochemistry and drug development.

Protein and Peptide Chemistry

Similar to its non-fluorinated counterpart, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), this compound can be used as a reagent for the derivatization of amino acids and peptides. The highly reactive fluorine atom is susceptible to nucleophilic substitution by the free amino groups of peptides and proteins. This reaction is instrumental in:

-

Peptide Sequencing: By labeling the N-terminal amino acid, subsequent hydrolysis and identification of the derivatized amino acid can aid in determining the amino acid sequence.[2][7]

-

Selective Labeling: It can be used for the selective labeling of specific amino acid residues like histidine, tyrosine, and cysteine in proteins for peptide mapping and structural studies.[8]

Diagram of the Labeling Reaction

Caption: Reaction of this compound with the N-terminus of a peptide.

Biochemical Probes

The dinitrophenyl moiety can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. This property allows for the development of immunoassays. Furthermore, fluorinated dinitrophenols can serve as intermediates in the synthesis of more complex bioactive molecules and fluorescent probes for detecting specific analytes.[9][10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. Its toxicity profile is expected to be similar to other dinitrophenols, which are known to be highly toxic.[3][4]

Hazard Statements:

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.[11]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

-

Use only outdoors or in a well-ventilated area.[11]

-

Store in a well-ventilated place and keep the container tightly closed.[11]

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[11]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[11]

Conclusion

This compound, while not as historically prominent as its non-fluorinated analog, represents an important class of reagents for chemical and biological research. Its synthesis, logically derived from established nitration protocols, yields a molecule with unique reactivity conferred by the fluorine atom. This reactivity has been harnessed for applications in peptide and protein chemistry, and the dinitrophenyl scaffold continues to be relevant in the development of biochemical probes. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory. As research in chemical biology and drug discovery continues to advance, the utility of such specialized reagents is likely to expand, opening new avenues for scientific exploration.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. epa.gov [epa.gov]

- 7. Reaction of fluoro-2, 4-dinitrobenzene with amino-acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Topic: 2-Fluoro-4,6-dinitrophenol as a Mitochondrial Uncoupler: A Framework for Investigation and Application

An In-Depth Technical Guide for the Scientific Professional

Abstract: The strategic induction of mitochondrial uncoupling presents a compelling therapeutic avenue for a range of metabolic and neurodegenerative diseases. While the archetypal uncoupler 2,4-dinitrophenol (DNP) has a storied history, its clinical application is marred by a narrow therapeutic window and significant toxicity.[1][2][3] This has spurred the exploration of novel analogues designed to retain efficacy while improving safety. This guide focuses on 2-Fluoro-4,6-dinitrophenol, a structurally related but under-characterized compound. Due to the limited direct research on this specific molecule, we will establish a comprehensive framework for its investigation. By leveraging the extensive knowledge of DNP as a reference compound, this document provides the theoretical foundation, detailed experimental protocols, and data interpretation strategies necessary for researchers, scientists, and drug development professionals to fully characterize the potential of this compound as a next-generation mitochondrial uncoupler.

Section 1: Foundational Principles of Dinitrophenol-Mediated Uncoupling

The Canonical Mechanism of Protonophoric Uncoupling

Mitochondrial respiration is the process by which cells oxidize substrates to generate a proton gradient (proton-motive force) across the inner mitochondrial membrane (IMM). This gradient is typically utilized by ATP synthase to produce ATP.[4] Chemical uncouplers are molecules that disrupt this tight coupling of respiration and ATP synthesis.[5]

Dinitrophenols, such as 2,4-Dinitrophenol (DNP), are lipophilic weak acids.[6] Their mechanism of action is a classic protonophore cycle:

-

Protonation: In the acidic intermembrane space (IMS), the phenolate anion picks up a proton.

-

Translocation: The now-neutral, hydrophobic phenol readily diffuses across the lipid bilayer of the IMM.[7]

-

Deprotonation: Upon entering the alkaline mitochondrial matrix, the molecule releases the proton.

-

Return: The resulting lipophilic anion returns to the IMS, driven by the membrane potential, to repeat the cycle.

This process effectively creates a "short circuit" for protons, allowing them to bypass ATP synthase.[6] The energy stored in the proton gradient is not captured as ATP but is instead dissipated as heat, leading to an increase in basal metabolic rate.[8][9]

Beyond the Lipid Bilayer: Interaction with Mitochondrial Proteins

While the simple proton-shuttling model is fundamental, evidence suggests that the uncoupling action of DNP is potentiated by interactions with mitochondrial proteins.[10] The Adenine Nucleotide Translocase (ANT) and Uncoupling Proteins (UCPs) have been shown to enhance the protonophoric effect of DNP.[1][10] This implies that the overall uncoupling efficacy is a composite of direct proton transport through the lipid bilayer and protein-facilitated transport. This is a critical consideration in drug design, as molecules can be engineered to favor interaction with specific protein targets, potentially refining their activity and safety profile.

Section 2: Characterizing this compound - A Research Framework

Rationale and Hypothesized Properties

The introduction of a fluorine atom and an additional nitro group to the phenol ring, creating this compound, is expected to modulate the key physicochemical properties that govern uncoupling activity:

-

Acidity (pKa): The strong electron-withdrawing nature of both the fluorine and the two nitro groups will likely decrease the pKa of the phenolic hydroxyl group compared to DNP. A lower pKa could influence the efficiency of proton uptake and release in the IMS and matrix, respectively.

-

Lipophilicity (LogP): Fluorine substitution can increase lipophilicity, potentially enhancing membrane permeability. This must be balanced with the hydrophilicity of the additional nitro group. The net effect on LogP will determine the molecule's ability to cycle across the IMM.

-

Safety Profile: Altering the structure may change off-target interactions and metabolic pathways, which could either mitigate or exacerbate the known toxicities of DNP, such as hyperthermia and cataract formation.[2][11]

Synthesis Pathway

A plausible synthesis route for this compound would involve the nitration of a fluorophenol precursor. Based on established methods for synthesizing related nitroaromatic compounds, a two-step nitration of 2-fluorophenol can be proposed.[12][13]

Causality Note: A stepwise approach is crucial. Direct, harsh nitration of 2-fluorophenol could lead to oxidation and a complex mixture of isomers. Isolating the mononitrated intermediate (e.g., 2-fluoro-4-nitrophenol) before the second nitration provides greater control and yields a purer final product.

Critical Safety and Handling Protocols

Dinitrophenols are classified as toxic and potentially explosive when dry.[2][9][14] All handling of this compound must be conducted with stringent safety measures.

| Hazard Class | Handling Protocol |

| Acute Toxicity | Avoid all direct contact. Use in a certified chemical fume hood. Wear appropriate PPE: nitrile gloves, lab coat, and chemical splash goggles.[15] |

| Explosive Risk | Do not allow the compound to dry out completely. Avoid shock, friction, and heat.[14] Store in a cool, well-ventilated area away from combustible materials.[15] |

| Inhalation/Dermal Absorption | The compound can be absorbed through the skin and via inhalation.[15] Engineering controls (fume hood) are the primary line of defense. |

| Disposal | Dispose of as hazardous chemical waste according to institutional and local regulations. Do not discharge into the environment.[14] |

Section 3: Experimental Protocols for Assessing Uncoupling Activity

The following protocols provide a self-validating system to confirm mitochondrial uncoupling. The primary assay (Respirometry) demonstrates an effect on oxygen consumption, while the secondary assay (Membrane Potential) validates the underlying mechanism.

Protocol: High-Resolution Respirometry

This protocol uses an oxygen electrode-based system (e.g., Oroboros O2k) to measure the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells. The goal is to determine if the compound increases respiration in a manner that is independent of ATP synthesis.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Respiration Buffer (e.g., MiR05)

-

Substrates: Malate, Pyruvate, Glutamate, Succinate

-

ADP (Adenosine diphosphate)

-

Oligomycin (ATP synthase inhibitor)

-

This compound (Test Compound)

-

FCCP (Positive Control Uncoupler)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

Step-by-Step Methodology:

-

Calibration & Equilibration: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer and allow the oxygen signal to stabilize.

-

Add Biological Sample: Inject a known quantity of isolated mitochondria (e.g., 0.1-0.2 mg/mL) or permeabilized cells. Allow the routine respiration rate to stabilize.

-

Establish LEAK Respiration: Add Complex I-linked substrates (e.g., malate, pyruvate). The resulting OCR is the "LEAK" state, representing proton leak in the absence of ADP.

-

Measure OXPHOS Capacity: Add a saturating concentration of ADP to stimulate ATP synthesis. The new, higher OCR represents the maximum coupled respiration (oxidative phosphorylation capacity).

-

Induce State 4o Respiration: Add Oligomycin to inhibit ATP synthase. Respiration will decrease to a rate comparable to the initial LEAK state, confirming that the preceding OCR increase was due to ATP synthesis. This is a critical self-validation step.

-

Titrate Test Compound: Sequentially add increasing concentrations of this compound. A true uncoupler will cause a dose-dependent increase in OCR, as the respiratory chain works to pump protons that are immediately short-circuited back into the matrix.

-

Determine Maximum ET Capacity: Add a saturating concentration of a potent uncoupler like FCCP. This will induce the maximum capacity of the electron transport (ET) system, providing a ceiling against which to compare the effect of the test compound.

-

Inhibit Respiration: Add Rotenone and then Antimycin A to sequentially inhibit Complex I and Complex III, confirming that the observed oxygen consumption is mitochondrial. The residual oxygen consumption (ROX) should be minimal.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner. A loss of potential, as caused by an uncoupler, results in a decreased fluorescent signal.

Materials:

-

Live cells cultured in clear-bottomed microplates (e.g., 96-well)

-

Fluorescent Dye: e.g., TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-10.[16][17]

-

Culture Medium

-

This compound (Test Compound)

-

Oligomycin (Negative Control for Hyperpolarization)[18]

-

Fluorescence plate reader or fluorescence microscope

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add fresh medium containing the fluorescent dye (e.g., 25-100 nM TMRE). Incubate for 20-30 minutes at 37°C to allow the dye to accumulate in the mitochondria.

-

Baseline Measurement: Wash the cells with fresh medium to remove excess dye. Measure the baseline fluorescence using a plate reader or microscope. This represents the resting mitochondrial membrane potential.

-

Compound Addition: Add various concentrations of the test compound, positive control (CCCP/FCCP), and negative control (Oligomycin) to respective wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence signal kinetically over time (e.g., every 2 minutes for 1-2 hours).

-

Data Analysis: An uncoupler will cause a rapid, dose-dependent decrease in the fluorescent signal, indicating mitochondrial depolarization. CCCP/FCCP should show a strong decrease, while Oligomycin may cause a slight increase (hyperpolarization).

Section 4: Data Interpretation and Comparative Analysis

The successful characterization of this compound relies on integrating the data from both respirometry and membrane potential assays.

Expected Outcomes for an Effective Uncoupler:

-

Respirometry: A dose-dependent increase in OCR after the addition of Oligomycin. The maximal OCR achieved with the test compound should be compared to the maximal ET capacity induced by FCCP to determine its relative potency.

-

Membrane Potential: A dose-dependent decrease in TMRE or JC-10 fluorescence, confirming that the increased respiration is due to the dissipation of the proton gradient.

The quantitative data should be summarized for clear comparison with well-characterized uncouplers.

| Parameter | 2,4-Dinitrophenol (DNP) | FCCP | This compound |

| EC₅₀ for OCR Increase | ~30-50 µM (cell type dependent) | ~0.3-1 µM (cell type dependent) | To be determined |

| EC₅₀ for ΔΨm Decrease | ~30-50 µM (cell type dependent) | ~0.3-1 µM (cell type dependent) | To be determined |

| Maximal Uncoupling (% of FCCP) | ~80-95% | 100% (by definition) | To be determined |

| Observed Toxicity | High (narrow therapeutic window)[1] | High (potent, low therapeutic window) | To be determined |

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a mitochondrial uncoupler. By following these protocols, researchers can generate the foundational data needed to establish its mechanism of action, potency, and efficacy relative to established compounds like DNP and FCCP.

Positive findings from these in vitro assays would warrant progression to more advanced studies, including:

-

Cellular ATP Assays: To directly confirm that increased OCR does not correlate with increased ATP production.

-

Reactive Oxygen Species (ROS) Measurement: To assess the impact of uncoupling on mitochondrial ROS production.

-

Cytotoxicity and Apoptosis Assays: To begin to define the compound's therapeutic window in cellular models.

-

Pharmacokinetic and In Vivo Studies: To evaluate the compound's stability, metabolism, and efficacy in preclinical animal models of metabolic or neurodegenerative disease.[19]

The systematic exploration of novel dinitrophenol analogues like this compound holds the potential to unlock the therapeutic benefits of mitochondrial uncoupling while engineering a safer, more clinically viable pharmacological profile.

References

- 1. portlandpress.com [portlandpress.com]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. mdpi.com [mdpi.com]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]

- 15. nj.gov [nj.gov]

- 16. ionbiosciences.com [ionbiosciences.com]

- 17. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 18. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 19. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-2,6-dinitrophenol: Properties, Synthesis, and Applications

A Note on Isomer Specificity: This guide focuses on 4-Fluoro-2,6-dinitrophenol (CAS Number: 364-32-9) . While the initial inquiry specified 2-Fluoro-4,6-dinitrophenol, publicly available scientific and commercial data predominantly pertains to the 4-fluoro isomer. To ensure technical accuracy and provide a comprehensive resource, this document details the properties and applications of the well-documented 4-Fluoro-2,6-dinitrophenol.

Introduction

4-Fluoro-2,6-dinitrophenol is a highly functionalized aromatic compound of significant interest in organic synthesis and biochemical research. Characterized by a phenol ring substituted with a fluorine atom and two nitro groups, this molecule possesses unique chemical reactivity that makes it a valuable tool for researchers, particularly in the fields of peptide chemistry and drug development. The electron-withdrawing nature of the nitro groups renders the fluorine atom susceptible to nucleophilic aromatic substitution, a property that has been extensively exploited for the derivatization of amines and other nucleophiles. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, key applications, and safety considerations for 4-Fluoro-2,6-dinitrophenol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Fluoro-2,6-dinitrophenol is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 364-32-9 | [1] |

| Molecular Formula | C₆H₃FN₂O₅ | [1][2] |

| Molecular Weight | 202.10 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point (Predicted) | 255.6 ± 35.0 °C | [1] |

| Density (Predicted) | 1.745 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.96 ± 0.10 | [1] |

| IUPAC Name | 4-fluoro-2,6-dinitrophenol | [1] |

Synthesis of 4-Fluoro-2,6-dinitrophenol

The synthesis of 4-Fluoro-2,6-dinitrophenol typically involves the nitration of a substituted phenol. A common synthetic route starts from the readily available p-acetaminophenol. This multi-step synthesis provides a practical method for laboratory-scale preparation.

A plausible synthesis pathway is outlined below:

Figure 1: Synthetic pathway for 4-Fluoro-2,6-dinitrophenol starting from p-acetaminophenol.

Experimental Protocol: Synthesis from p-Acetaminophenol[3]

This protocol outlines a three-step synthesis starting from p-acetaminophenol.

Step 1: Nitration of p-Acetaminophenol to 2,6-Dinitro-4-acetaminophenol

-

In a beaker, carefully prepare a nitrating mixture by adding ammonium nitrate to concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 20°C.

-

In a separate beaker, dissolve p-acetaminophenol in concentrated sulfuric acid.

-

Slowly add the p-acetaminophenol solution to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, allow the reaction to proceed for a designated time.

-

Pour the reaction mixture onto crushed ice to precipitate the 2,6-dinitro-4-acetaminophenol.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

Step 2: Deacetylation to 4-Amino-2,6-dinitrophenol

-

Suspend the 2,6-dinitro-4-acetaminophenol in a suitable mineral acid (e.g., HCl or H₂SO₄).

-

Heat the mixture under reflux to hydrolyze the acetyl group.

-

Monitor the reaction for the formation of 4-amino-2,6-dinitrophenol.

-

Cool the reaction mixture and neutralize to precipitate the product.

-

Filter, wash with water, and dry the 4-amino-2,6-dinitrophenol.

Step 3: Diazotization and Fluorination to 4-Fluoro-2,6-dinitrophenol

-

Suspend the 4-amino-2,6-dinitrophenol in a dilute mineral acid and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

To the diazonium salt solution, add a fluorinating agent such as fluoroboric acid (HBF₄) or hydrogen fluoride-pyridine complex.

-

Gently warm the mixture to decompose the diazonium salt and introduce the fluorine atom.

-

The 4-Fluoro-2,6-dinitrophenol product can then be isolated by extraction and purified by crystallization or chromatography.

Applications in Research and Development

The unique chemical properties of 4-Fluoro-2,6-dinitrophenol make it a valuable reagent in several areas of chemical and biological research.

Peptide Chemistry and Protein Derivatization

A primary application of fluorodinitrophenol compounds is in the derivatization of the N-terminal amino acids of peptides and proteins, a method famously pioneered by Frederick Sanger with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent). The reaction mechanism involves the nucleophilic attack of the free amino group of the peptide on the electron-deficient aromatic ring, leading to the displacement of the highly electronegative fluorine atom.